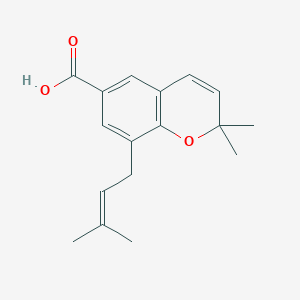
(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate is an organic compound with the molecular formula C12H13NO4 It is characterized by the presence of an ethyl ester group, a nitro group, and a methyl group attached to a phenyl ring, along with an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate typically involves the Claisen-Schmidt condensation reaction. This reaction is a type of aldol condensation that occurs between an aldehyde and a ketone in the presence of a base. For this compound, the reaction involves the condensation of 4-methyl-2-nitrobenzaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: Ethyl 3-(4-methyl-2-aminophenyl)acrylate.
Oxidation: Ethyl 3-(4-carboxy-2-nitrophenyl)acrylate.
Hydrolysis: 3-(4-methyl-2-nitrophenyl)acrylic acid.
科学的研究の応用
(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as UV-absorbing materials.
作用機序
The mechanism of action of (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
3-Methyl-4-nitrophenol: A structurally similar compound with a hydroxyl group instead of an ethyl ester group.
4-Nitrophenylacrylate: Lacks the methyl group on the phenyl ring.
Ethyl 3-(4-nitrophenyl)acrylate: Similar structure but without the methyl group.
Uniqueness
(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and ester groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ethyl (E)-3-(4-methyl-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)7-6-10-5-4-9(2)8-11(10)13(15)16/h4-8H,3H2,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHRYBNMBKEQN-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)





![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)





